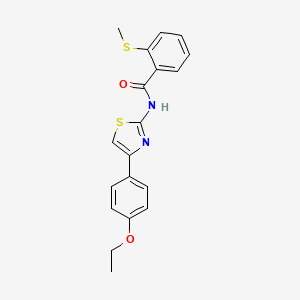

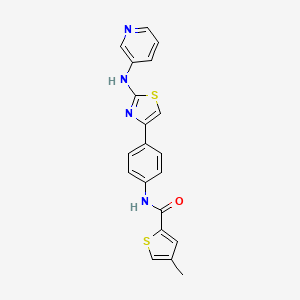

4-甲基-N-(4-(2-(吡啶-3-基氨基)噻唑-4-基)苯基)噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

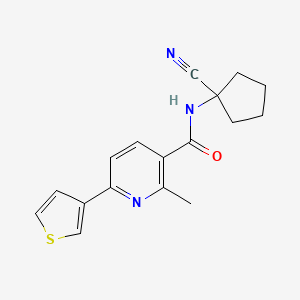

The compound “4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with potential therapeutic properties . It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The product obtained was pale yellow color from N - (4-methyl-3- ((4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) (0.1 g, 0.257 mmol), 4-nitrobenzene sulfonyl chloride (9a) (0.055 g, 0.257 mmol) and triethylamine (0.078 g, 0.772 mmol) .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis

The reaction mixture was monitored by TLC . The N - (4-methyl-3- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide ( 8) was dissolved in dry dichloromethane. To this reaction mixture triethylamine was added and cooled to 0–5 °C in ice bath. Then different sulfonyl chlorides 9 ( a – f) are added .Physical And Chemical Properties Analysis

The compound has been characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The 1 H-NMR δ: 9.23 (s, 1H, –CO–NH), 8.92 (d, 1H, Py-H), 8.75 (dd, 1H, Py-H), 8.60 (s, 1H, -NH), 8.47 (d, 1H, pyrimidyl-H), 8.40 (d, 2H, Ar–H), 8.30 (d, 1H, Py-H), 8.15 (d, 2H, Ar–H), 7.43 (dd, 1H, Py-H), 7.30 (d, 1H, pyrimidyl-H), 6.71 (d, 1H, Ar–H), 6.69 (d, 1H, Ar–H), 6.35 (dd, 1H, Ar–H), 3.50 (t, 2H, –CH 2), 3.25 (t, 2H, –CH 2), 2.80–2.88 (bs, 1H, –CH), 2.38 (t, 2H, –CH 2), 2.12 (t, 2H, –CH 2), 2.03 (s, 3H, –CH 3) .科学研究应用

Anticancer Agents and Tyrosine Kinase Inhibition

Imatinib, commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases. The compound binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds and hydrophobic interactions. Structural studies have revealed its flexible nature, with two main conformations: an extended form and a folded form .

Neuroprotective Potential

Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been investigated for their neuroprotective properties. In particular, they show promise as potential agents for protecting dopaminergic neurons in Parkinson’s disease .

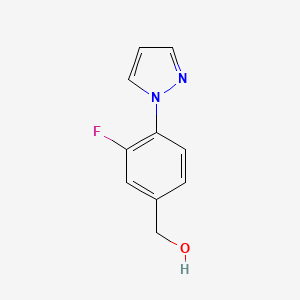

Herbicidal Activities

Novel derivatives of this compound, when modified with fluorine-containing phenyl groups, exhibit moderate to good herbicidal activities. These findings suggest potential applications in agriculture and weed control .

Anti-Inflammatory and Analgesic Agents

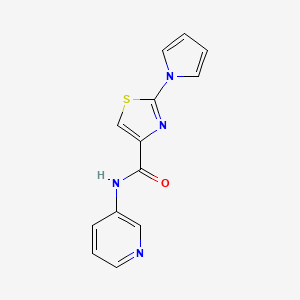

Researchers have synthesized a series of compounds containing the thiazole moiety. Among them, 3-[4’-(p-chlorophenyl)thiazol-2’-yl]-2-[(substituted azetidinone thiazolidinone)-aminomethyl]quinazolin-4-ones have been evaluated for their anti-inflammatory and analgesic activities .

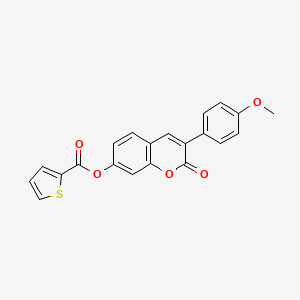

Biologically Active Compounds

Thiophene-based analogs, including our compound of interest, have fascinated scientists due to their diverse biological activities. These compounds play a vital role in medicinal chemistry, offering potential for drug development and optimization .

Crystallography and Structural Studies

Beyond its applications, understanding the crystal structure of this compound is essential. Researchers have characterized its extended conformation and infinite H-bonded chains formed through amide, amine, and pyrimidine groups. Such studies contribute to our knowledge of molecular interactions and behavior .

作用机制

Target of Action

Compounds with a similar thiazole structure have been reported to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and dysregulation can lead to malignancies .

Mode of Action

Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target protein, leading to a change in the cellular processes it regulates .

Biochemical Pathways

The inhibition of tyrosine kinases can affect multiple signaling pathways involved in cell growth and proliferation . The downstream effects of this inhibition can lead to the suppression of malignant cell growth .

Result of Action

The inhibition of tyrosine kinases can lead to the suppression of malignant cell growth . This suggests that the compound could potentially have antitumor or cytotoxic effects .

属性

IUPAC Name |

4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS2/c1-13-9-18(26-11-13)19(25)22-15-6-4-14(5-7-15)17-12-27-20(24-17)23-16-3-2-8-21-10-16/h2-12H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXZBRWPXHMCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)

![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)

![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)

![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2703709.png)